N-Cyclobutyl-2-iodoaniline;hydrochloride
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Overview
Description
N-Cyclobutyl-2-iodoaniline;hydrochloride is a chemical compound with the molecular formula C10H13ClIN and a molecular weight of 309.58 g/mol . It is known for its unique structure, which includes a cyclobutyl group attached to an aniline ring that is further substituted with an iodine atom. This compound is often used in various chemical reactions and research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-iodoaniline;hydrochloride typically involves the iodination of N-cyclobutylaniline. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The resulting iodinated product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-2-iodoaniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, often under anhydrous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted anilines.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of cyclobutylamines.
Scientific Research Applications
N-Cyclobutyl-2-iodoaniline;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2-iodoaniline;hydrochloride involves its interaction with specific molecular targets. The iodine atom plays a crucial role in facilitating various chemical reactions, while the cyclobutyl group influences the compound’s reactivity and stability. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclobutyl-2-bromoaniline;hydrochloride
- N-Cyclobutyl-2-chloroaniline;hydrochloride
- N-Cyclobutyl-2-fluoroaniline;hydrochloride
Uniqueness
N-Cyclobutyl-2-iodoaniline;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro counterparts. The iodine atom’s larger size and higher polarizability make it a more reactive site for substitution reactions, enhancing the compound’s utility in various synthetic applications .
Properties
IUPAC Name |
N-cyclobutyl-2-iodoaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-6-1-2-7-10(9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWSIMSKMCOJFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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